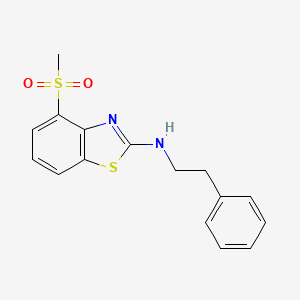![molecular formula C14H19BrN4O2 B12267767 4-[1-(5-Bromopyrimidin-2-yl)piperidine-3-carbonyl]morpholine](/img/structure/B12267767.png)
4-[1-(5-Bromopyrimidin-2-yl)piperidine-3-carbonyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[1-(5-Bromopyrimidin-2-yl)piperidine-3-carbonyl]morpholine is a complex organic compound that features a bromopyrimidine moiety attached to a piperidine ring, which is further connected to a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(5-Bromopyrimidin-2-yl)piperidine-3-carbonyl]morpholine typically involves multiple steps:
Formation of the Bromopyrimidine Moiety: The bromopyrimidine ring can be synthesized through the bromination of pyrimidine using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Attachment to Piperidine: The bromopyrimidine is then reacted with piperidine under nucleophilic substitution conditions to form 1-(5-Bromopyrimidin-2-yl)piperidine.
Formation of the Carbonyl Linkage: The piperidine derivative is then reacted with a carbonylating agent such as phosgene or triphosgene to introduce the carbonyl group.
Attachment of Morpholine: Finally, the carbonylated piperidine is reacted with morpholine under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-[1-(5-Bromopyrimidin-2-yl)piperidine-3-carbonyl]morpholine can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromopyrimidine ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
4-[1-(5-Bromopyrimidin-2-yl)piperidine-3-carbonyl]morpholine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Chemical Biology: The compound can be used as a probe to study biological processes at the molecular level.
Mechanism of Action
The mechanism of action of 4-[1-(5-Bromopyrimidin-2-yl)piperidine-3-carbonyl]morpholine involves its interaction with specific molecular targets such as enzymes or receptors. The bromopyrimidine moiety can bind to active sites of enzymes, inhibiting their activity. The piperidine and morpholine rings can enhance the binding affinity and specificity of the compound towards its targets. This interaction can modulate various biochemical pathways, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(5-Bromopyrimidin-2-yl)morpholine
- 5-Bromo-2-(1-piperidinyl)pyrimidine
- 1-(5-Bromopyrimidin-2-yl)piperidine-4-carboxylic acid
Uniqueness
4-[1-(5-Bromopyrimidin-2-yl)piperidine-3-carbonyl]morpholine is unique due to its specific combination of functional groups and ring structures. This unique structure allows it to interact with a diverse range of molecular targets, making it a versatile compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C14H19BrN4O2 |
|---|---|
Molecular Weight |
355.23 g/mol |
IUPAC Name |
[1-(5-bromopyrimidin-2-yl)piperidin-3-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C14H19BrN4O2/c15-12-8-16-14(17-9-12)19-3-1-2-11(10-19)13(20)18-4-6-21-7-5-18/h8-9,11H,1-7,10H2 |
InChI Key |
JVPYORFMPIRPOR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=NC=C(C=N2)Br)C(=O)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Cyclopropyl-6-{4-[(2,5-dimethoxyphenyl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B12267694.png)

![5-Methyl-4-(5-{[1,3]thiazolo[4,5-c]pyridin-2-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine](/img/structure/B12267709.png)
![5-chloro-N-{1-[(3-chlorophenyl)methyl]piperidin-4-yl}-N-methylpyrimidin-2-amine](/img/structure/B12267710.png)
![1-[(2-bromophenyl)methyl]-N-tert-butylpyrrolidine-3-carboxamide](/img/structure/B12267718.png)
![2-{4-[(2,5-Difluorophenyl)methyl]piperazin-1-yl}-4-(pyrrolidin-1-yl)pyrimidine](/img/structure/B12267722.png)
![6-methoxy-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole](/img/structure/B12267728.png)
![N-tert-butyl-1-[(4-methoxyphenyl)methyl]pyrrolidine-3-carboxamide](/img/structure/B12267732.png)
![N-methyl-N-[1-(quinolin-4-yl)piperidin-4-yl]pyridin-2-amine](/img/structure/B12267740.png)
![N-[1-(1-cyclopropyl-2-oxopyrrolidin-3-yl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B12267759.png)
![4-bromo-1-({1-[(4-methoxyphenyl)methyl]azetidin-3-yl}methyl)-1H-pyrazole](/img/structure/B12267760.png)
![5-ethyl-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine](/img/structure/B12267766.png)
![N-cyclobutyl-N,7-dimethylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B12267769.png)
